N-(6-acetyl-1,3-benzodioxol-5-yl)-2-phenoxypropanamide
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-phenoxypropanamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0954739
InChI:
InChI=1S/C18H17NO5/c1-11(20)14-8-16-17(23-10-22-16)9-15(14)19-18(21)12(2)24-13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,19,21)
SMILES:
CC(C(=O)NC1=CC2=C(C=C1C(=O)C)OCO2)OC3=CC=CC=C3
Molecular Formula:
C18H17NO5
Molecular Weight:
327.3 g/mol
N-(6-acetyl-1,3-benzodioxol-5-yl)-2-phenoxypropanamide
CAS No.:
Cat. No.: VC0954739
Molecular Formula: C18H17NO5
Molecular Weight: 327.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17NO5 |
|---|---|
| Molecular Weight | 327.3 g/mol |
| IUPAC Name | N-(6-acetyl-1,3-benzodioxol-5-yl)-2-phenoxypropanamide |
| Standard InChI | InChI=1S/C18H17NO5/c1-11(20)14-8-16-17(23-10-22-16)9-15(14)19-18(21)12(2)24-13-6-4-3-5-7-13/h3-9,12H,10H2,1-2H3,(H,19,21) |
| Standard InChI Key | FFXIQZTZYBJPMT-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC2=C(C=C1C(=O)C)OCO2)OC3=CC=CC=C3 |
| Canonical SMILES | CC(C(=O)NC1=CC2=C(C=C1C(=O)C)OCO2)OC3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator